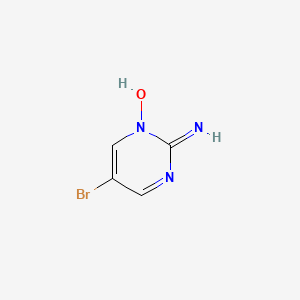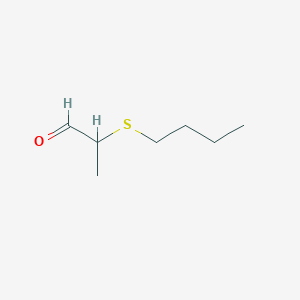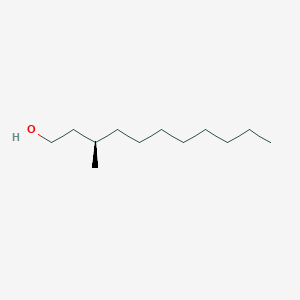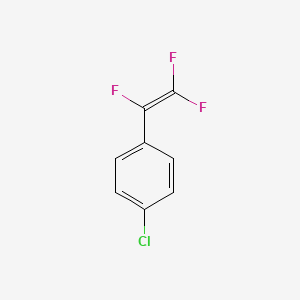![molecular formula C12H11NO5 B14421800 4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid CAS No. 81606-77-1](/img/no-structure.png)
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes an acetyloxy group, an anilino group, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of aniline with an appropriate anhydride under controlled conditions. For example, the formation of 4-anilino-4-oxobutanoic acid, a related compound, can be achieved with excellent conversion using 1 M aniline, 1 equivalent of anhydride, and 1 mg/mL of MsAcT enzyme .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as temperature, pressure, and catalysts, would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Applications De Recherche Scientifique
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It can be used as a reagent in various organic synthesis reactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the production of pharmaceuticals or other chemical products.
Mécanisme D'action
The mechanism of action of 4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing various molecular pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Anilino-4-oxobutanoic acid: This compound is structurally similar and can be synthesized using similar methods.
4-(4-Acetylanilino)-4-oxobutanoic acid: Another related compound with potential research applications.
Uniqueness
4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid is unique due to its specific functional groups and structure, which may confer distinct chemical and biological properties compared to similar compounds. Its acetyloxy group, in particular, might influence its reactivity and interactions with other molecules.
Propriétés
| 81606-77-1 | |
Formule moléculaire |
C12H11NO5 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
4-(4-acetyloxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H11NO5/c1-8(14)18-10-4-2-9(3-5-10)13-11(15)6-7-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17) |
Clé InChI |
KFIVQCHQNUEYOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)





![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
